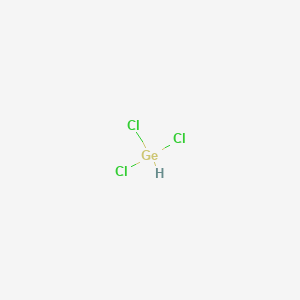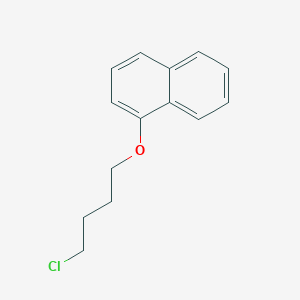
2-Methoxy-4-((2-methyl-1H-imidazol-1-yl)methyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4-((2-methyl-1H-imidazol-1-yl)methyl)aniline is a chemical compound with the molecular formula C11H13N3O It is a derivative of aniline, featuring a methoxy group at the 2-position and an imidazole ring at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-((2-methyl-1H-imidazol-1-yl)methyl)aniline typically involves the reaction of 2-methoxyaniline with 2-methylimidazole under specific conditions. One common method involves the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon, to facilitate the reaction. The reaction is usually carried out at elevated temperatures, around 80-100°C, for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to a more scalable and cost-effective production method.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-((2-methyl-1H-imidazol-1-yl)methyl)aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced under hydrogenation conditions to form a saturated imidazoline derivative.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nitrating agents like nitric acid (HNO3) for nitration, and halogens like chlorine (Cl2) for halogenation.
Major Products Formed
Oxidation: Formation of 2-methoxy-4-[(2-methyl-1H-imidazol-1-yl)methyl]benzaldehyde or 2-methoxy-4-[(2-methyl-1H-imidazol-1-yl)methyl]benzoic acid.
Reduction: Formation of 2-methoxy-4-[(2-methyl-1H-imidazolin-1-yl)methyl]aniline.
Substitution: Formation of 2-methoxy-4-[(2-methyl-1H-imidazol-1-yl)methyl]-5-nitroaniline or 2-methoxy-4-[(2-methyl-1H-imidazol-1-yl)methyl]-5-chloroaniline.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-((2-methyl-1H-imidazol-1-yl)methyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity or receptor binding. Additionally, the methoxy group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-[(1H-imidazol-1-yl)methyl]aniline: Lacks the methyl group on the imidazole ring.
2-Methoxy-4-[(2-ethyl-1H-imidazol-1-yl)methyl]aniline: Contains an ethyl group instead of a methyl group on the imidazole ring.
2-Methoxy-4-[(2-methyl-1H-benzimidazol-1-yl)methyl]aniline: Features a benzimidazole ring instead of an imidazole ring.
Uniqueness
2-Methoxy-4-((2-methyl-1H-imidazol-1-yl)methyl)aniline is unique due to the presence of both a methoxy group and a methyl-substituted imidazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
1233094-83-1 |
|---|---|
Molecular Formula |
C12H15N3O |
Molecular Weight |
217.27 g/mol |
IUPAC Name |
2-methoxy-4-[(2-methylimidazol-1-yl)methyl]aniline |
InChI |
InChI=1S/C12H15N3O/c1-9-14-5-6-15(9)8-10-3-4-11(13)12(7-10)16-2/h3-7H,8,13H2,1-2H3 |
InChI Key |
AJUMQRYBZHUWSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1CC2=CC(=C(C=C2)N)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-7-methylthioimidazo[5,1-b]thiazole](/img/structure/B8409768.png)
![7-bromo-8-hydroxy-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B8409773.png)

![(4-methoxyphenyl methylene]-6-benzoyloxy-3(2H)-benzofuranone](/img/structure/B8409789.png)









